Superior In Vitro Cytotoxicity of Probimane Against Human Tumor Cell Lines Compared to MST-16
Probimane (Pro) demonstrates significantly higher cytotoxic potency against a panel of human tumor cell lines when directly compared to its close structural analog, MST-16. The IC50 of Pro is consistently lower, with a quantified difference in potency ranging from 3- to 20-fold, depending on the specific cell line [1]. This was determined in a 48-hour MTT assay.
| Evidence Dimension | In vitro cytotoxicity (IC50, 48h) |
|---|---|
| Target Compound Data | IC50 < 50 µM against a panel of human tumor cell lines; Specifically, IC50 = 5.12 µM against HeLa cells. |
| Comparator Or Baseline | MST-16: IC50 = 26.4 µM against HeLa cells; overall cytotoxic potency was 3-20 fold lower. |
| Quantified Difference | Probimane is 3-20 fold more potent; Against HeLa cells, Probimane (5.12 µM) is approximately 5-fold more potent than MST-16 (26.4 µM). |
| Conditions | Human tumor cell lines (including HeLa, SCG-7901, K562, A549, HL60) in vitro, MTT colorimetric assay, 48-hour exposure. |
Why This Matters
For researchers screening bisdioxopiperazines for anticancer activity, Probimane offers a demonstrably more potent starting point, requiring lower concentrations to achieve the same level of tumor cell kill in vitro.
- [1] Lu DY, Huang M, Xu CH, Yang WY, Hu CX, Lin LP, Tong LJ, Li MH, Lu W, Zhang XW, Ding J. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by probimane and MST-16 in human tumor cell lines. BMC Pharmacol. 2005 Jun 20;5:11. doi: 10.1186/1471-2210-5-11. PMID: 15963241. View Source
